ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized new pyridine derivatives, including structures related to the specified compound, demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds were synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlighting the potential of such derivatives in medicinal chemistry research for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Novel Synthesis Approaches
Innovative synthetic methods have been developed for the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-(3,2-a) pyridine-4-carboxylate derivatives. These methods involve interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives, showcasing the versatility of thiazolopyridine derivatives for further pharmacological studies (Mohamed, 2014).
Biological Evaluation
Another study focused on the microwave-assisted synthesis of novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives. These derivatives were evaluated for their antibacterial, antioxidant, and antitubercular activities, indicating the importance of these compounds in the search for new therapeutic agents. The study highlights the efficiency of microwave-assisted synthesis in producing such derivatives with potential biological activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Antituberculosis Activity
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, exhibiting promising activity against Mycobacterium tuberculosis. This research underscores the potential of thiazole derivatives as novel inhibitors of Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-32-25(30)28-12-11-17-20(14-28)34-24(27-22(29)15-7-6-8-16(13-15)31-2)21(17)23-26-18-9-4-5-10-19(18)33-23/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWASVJGHTPXWPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.